1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Conformational analysis Infrared spectroscopy Hydrogen bonding

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0) is a fully substituted heterocyclic aldehyde with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. This compound belongs to the pyrrole-2-carbaldehyde class and is characterized by a pyrrole core bearing methyl substituents at the N1, C3, and C5 positions, with an aldehyde group at the C2 position.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 78212-37-0
Cat. No. B2887220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
CAS78212-37-0
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC1=CC(=C(N1C)C=O)C
InChIInChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3
InChIKeyZLHCGLGZSOFCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0): Technical Specifications and Procurement-Relevant Chemical Identity for R&D Sourcing


1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0) is a fully substituted heterocyclic aldehyde with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound belongs to the pyrrole-2-carbaldehyde class and is characterized by a pyrrole core bearing methyl substituents at the N1, C3, and C5 positions, with an aldehyde group at the C2 position . The substitution pattern confers distinct electronic and steric properties compared to less substituted pyrrole aldehydes, influencing its reactivity profile in nucleophilic addition and condensation reactions . Typical commercial specifications include a minimum purity of 95%, and the compound is classified as a research-use-only chemical intermediate intended for laboratory-scale synthetic applications .

Why Pyrrole-2-carbaldehyde Analogs Cannot Substitute for 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde in Rigorous Synthetic Protocols


Pyrrole-2-carbaldehyde derivatives exhibit divergent conformational preferences and reactivity profiles that preclude interchangeable use in synthetic workflows. The substitution pattern directly governs conformational equilibria between N,O-syn and N,O-anti rotamers, which dictates reaction stereoselectivity and product outcomes [1]. Methyl substitution at the N1 position eliminates hydrogen-bonding donor capacity present in NH-containing analogs, thereby altering solubility, aggregation behavior, and coordination chemistry [1]. Furthermore, the cumulative electronic effects of multiple methyl substituents modulate the oxidation potential of the pyrrole ring, a critical parameter in electrochemical polymerization and oxidative coupling applications [2]. The fully substituted nature of the 1,3,5-trimethyl scaffold precludes undesired electrophilic substitution at ring positions that remain vulnerable in less substituted analogs, thereby providing predictable regioselectivity in downstream derivatization [3]. The quantitative evidence presented in Section 3 substantiates these class-level distinctions with specific comparative data where available.

Quantitative Differentiation Evidence for 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde Versus Closest Analogs: Sourcing Decision Support Data


N-Methyl Substitution Eliminates NH Hydrogen-Bonding Association Observed in Unsubstituted Pyrrole-2-carbaldehyde

Infrared spectroscopic studies establish that N-methyl substitution, as present in 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde, eliminates the intermolecular hydrogen-bonding association observed in unsubstituted pyrrole-2-carbaldehyde. The NH-containing parent compound exhibits concentration-dependent spectral changes indicative of N-H···O=C intermolecular hydrogen bonding, whereas N-methylated analogs display no such association [1]. This conformational lock into the N,O-syn rotamer provides predictable stereoelectronic properties that are essential for applications requiring consistent monomer behavior [1].

Conformational analysis Infrared spectroscopy Hydrogen bonding

Predicted Anodic Oxidation Potential Shift of Approximately +0.18 V Relative to Unsubstituted Pyrrole Based on Substituent Partial Potentials

Anodic oxidation potentials for substituted pyrroles can be calculated using substituent partial potentials derived from a least-squares analysis of 117 pyrrole derivatives [1]. Applying the reported partial potential contributions: each methyl group at ring positions contributes approximately +0.06 V to the oxidation potential relative to unsubstituted pyrrole [1]. For 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde, the cumulative effect of three methyl substituents (positions 1, 3, and 5) is predicted to increase the anodic oxidation potential by approximately +0.18 V compared to unsubstituted pyrrole, with the aldehyde group contributing an additional electron-withdrawing effect that further modulates this value [1].

Electrochemistry Cyclic voltammetry Substituent effects

Regioselectivity Control: Full Substitution at Positions 1, 3, and 5 Prevents Undesired Electrophilic Attack Compared to Partially Substituted Analogs

In pyrrole-2-carbaldehyde derivatives, the positions ortho to the nitrogen atom (C2 and C5) and the nitrogen itself are the most nucleophilic sites. In partially substituted analogs such as 1-methylpyrrole-2-carbaldehyde or unsubstituted pyrrole-2-carbaldehyde, these positions remain available for electrophilic attack during halogenation or Vilsmeier-Haack formylation, leading to complex product mixtures and requiring protecting group strategies [1]. The fully substituted scaffold of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde, with methyl groups occupying N1, C3, and C5, blocks these reactive sites and directs any electrophilic substitution exclusively to the remaining available position(s), thereby providing predictable and singular regioselectivity [1][2].

Electrophilic substitution Regioselectivity Halogenation

C2-Aldehyde Position in 1,3,5-Trimethyl Substitution Pattern Enables Distinct Reactivity Versus 3- and 4-Substituted Trimethylpyrrole Carbaldehyde Isomers

Positional isomerism among trimethylpyrrole carbaldehydes produces distinct synthetic utilities that are not interchangeable. 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (aldehyde at C2) places the formyl group adjacent to the N-methyl group, creating a unique electronic environment where the aldehyde is conjugated with the pyrrole π-system and experiences steric and electronic effects from the adjacent N-methyl substituent . In contrast, 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde (CAS 1142201-80-6) positions the aldehyde at C3 with a different conjugation pathway, while 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (CAS 27226-50-2) retains an NH group rather than N-methyl [1]. These positional and substitution differences result in divergent reactivity in condensation reactions, including Knoevenagel and Vilsmeier-Haack chemistry, and affect the photophysical properties of derived chromophores .

Structural isomerism Synthetic utility Building block differentiation

Validated Application Scenarios for 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Dipyrrin and Hydroporphyrin Building Blocks Requiring N-Alkylated Pyrrole-2-carbaldehyde Scaffolds

The N-methylated pyrrole-2-carbaldehyde scaffold of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde serves as a critical precursor for dipyrrin and hydroporphyrin syntheses where an N-alkylated component is required. The refined synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, a key hydroporphyrin building block, utilizes pyrrole-2-carboxaldehydes as starting materials, and the N-methyl substitution pattern eliminates the need for post-synthetic N-alkylation steps [1]. The absence of NH hydrogen-bonding association in this compound ensures predictable solution-phase behavior during condensation reactions [2]. This application leverages the compound's defined substitution pattern and conformational predictability, as established in the quantitative evidence presented in Section 3.

Electrochemical Polymerization Studies Requiring Controlled Oxidation Potential Pyrrole Monomers

In electrochemical polymerization research, the predicted anodic oxidation potential of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde, approximately +0.18 V higher than unsubstituted pyrrole (plus additional electron-withdrawing contribution from the aldehyde group), provides a distinct electrochemical window for selective polymerization [3]. This differentiated oxidation potential enables co-polymerization strategies where monomers with varying oxidation potentials are sequentially deposited. The N-methyl substitution further prevents undesired cross-linking via NH sites that can occur with unsubstituted pyrrole monomers [3]. The fully substituted ring structure also limits post-polymerization degradation pathways that are accessible in less substituted analogs, potentially enhancing polymer stability.

Regioselective Derivatization via Electrophilic Substitution at C4 Position Without Protecting Group Requirements

The fully substituted 1,3,5-trimethyl scaffold of this compound directs electrophilic substitution exclusively to the C4 position, the only ring carbon lacking a substituent, eliminating the need for protecting group strategies required with less substituted pyrrole-2-carbaldehydes [4][5]. This regioselectivity is particularly valuable in the synthesis of halogenated pyrrole-2-carbaldehyde derivatives, where predictable mono-substitution is essential for generating well-defined building blocks for cross-coupling reactions [4]. In contrast, partial substitution patterns (e.g., 1-methylpyrrole-2-carbaldehyde) yield mixtures of C3- and C5-substituted products under identical halogenation conditions, necessitating chromatographic separation and reducing effective yield [4][5].

Structure-Activity Relationship Studies of Pyrrole-2-carboxaldehyde-Derived Bioactive Molecules

Pyrrole-2-carboxaldehyde derivatives are isolated from natural sources and exhibit diverse physiological activities, including roles as advanced glycation end-product precursors in diabetes biomarker research [6]. The 1,3,5-trimethyl substitution pattern of this compound provides a fully substituted scaffold for systematic structure-activity relationship investigations where incremental substitution effects can be deconvoluted. The defined substitution pattern eliminates confounding variables such as NH hydrogen-bonding and variable oxidation potentials that complicate interpretation of biological activity data obtained with less substituted analogs [6][3]. This scaffold is appropriate for generating control compounds in SAR studies where the contributions of specific methyl substituents to target binding or metabolic stability are being evaluated.

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